molecular formula C20H16N6O3S B2368741 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-77-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2368741
CAS No.: 868968-77-8
M. Wt: 420.45
InChI Key: HPDXEVNGPROMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.45. The purity is usually 95%.
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Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 618411-84-0
Molecular Formula C₁₈H₁₈N₄O₃S₂
Molecular Weight 402.49 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety often exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

Potential Targets:

  • DprE1 Inhibition : This compound has been identified as a potent inhibitor of DprE1, an essential enzyme for mycobacterial growth. The structure-activity relationship (SAR) studies suggest that modifications in the scaffold enhance its inhibitory potency against Mycobacterium tuberculosis .
  • Anticancer Activity : The triazole and pyridazine components contribute to the compound's ability to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, compounds with similar structures have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with this compound:

Anticancer Studies

A study focusing on similar compounds revealed that those containing the triazole moiety exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism involved the inhibition of histone deacetylases (HDACs) and telomerase activity, leading to reduced cell viability and increased apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against various bacterial strains, including drug-resistant Mycobacterium species. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

Case Studies

  • DprE1 Inhibitors : A series of experiments conducted on derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold showed promising results in inhibiting DprE1 with IC50 values indicating strong activity against Mycobacterium tuberculosis .
  • Cytotoxicity in Cancer Cells : In a comparative study of several derivatives including N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamide derivatives, significant cytotoxicity was observed in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that these compounds could serve as lead candidates for further development as anticancer agents .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-18(22-14-3-4-15-16(10-14)29-9-8-28-15)12-30-19-6-5-17-23-24-20(26(17)25-19)13-2-1-7-21-11-13/h1-7,10-11H,8-9,12H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDXEVNGPROMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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